

# The Therapeutic Potential of MAK683 in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | MAK683 hydrochloride |           |
| Cat. No.:            | B8820280             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

MAK683 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By targeting EED, MAK683 disrupts the interaction between EED and Enhancer of Zeste Homolog 2 (EZH2), leading to the inhibition of PRC2's histone methyltransferase activity. This mechanism effectively reduces the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification involved in transcriptional repression and tumorigenesis. Preclinical studies have demonstrated the anti-tumor activity of MAK683 in various cancer models, and a first-in-human Phase I/II clinical trial (NCT02900651) has evaluated its safety and efficacy in patients with advanced malignancies, including a range of solid tumors. This technical guide provides a comprehensive overview of the therapeutic potential of MAK683 in solid tumors, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its investigation.

## Introduction

The Polycomb Repressive Complex 2 (PRC2) plays a critical role in regulating gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional silencing. Dysregulation of PRC2 activity is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. MAK683 represents a novel approach to PRC2 inhibition by targeting the EED subunit, which is essential for the allosteric



activation of the catalytic subunit EZH2. This allosteric inhibition offers a distinct mechanism compared to direct EZH2 catalytic inhibitors and may provide a therapeutic advantage in certain contexts, including potential resistance to EZH2 inhibitors.

## **Mechanism of Action**

MAK683 functions as a potent and selective inhibitor of EED. It binds to the H3K27me3-binding pocket of EED, inducing a conformational change that prevents the allosteric activation of EZH2.[1] This disruption of the EED-EZH2 interaction ultimately leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of PRC2-target genes, including tumor suppressor genes.



Click to download full resolution via product page

**Caption:** Mechanism of action of MAK683.

# Preclinical Data Biochemical and Cellular Activity

MAK683 has demonstrated potent inhibition of EED in various biochemical and cellular assays.



| Assay Type                   | System                                        | Endpoint       | MAK683<br>Activity | Reference          |
|------------------------------|-----------------------------------------------|----------------|--------------------|--------------------|
| AlphaScreen<br>Binding Assay | Recombinant<br>EED and<br>H3K27me3<br>peptide | IC50           | 59 nM              | MedchemExpres<br>s |
| LC-MS Assay                  | -                                             | IC50           | 89 nM              | MedchemExpres<br>s |
| ELISA                        | -                                             | IC50           | 26 nM              | MedchemExpres<br>s |
| Cell Proliferation<br>Assay  | KARPAS-422 (B-cell lymphoma)                  | IC50 (14 days) | 30 nM              | MedchemExpres<br>s |

## In Vivo Efficacy in Solid Tumor Xenograft Models

Preclinical studies in mouse xenograft models have shown the anti-tumor efficacy of MAK683 in solid tumors. Notably, significant tumor growth inhibition was observed in a G401 rhabdoid tumor xenograft model. While specific quantitative data for MAK683 in the G401 model is not publicly available, a similar EZH2 inhibitor, EPZ-6438, demonstrated complete and sustained tumor regression in this model at doses of 250 and 500 mg/kg twice daily.[2]

| Tumor Model    | Cell Line | Treatment                 | Efficacy                                | Reference |
|----------------|-----------|---------------------------|-----------------------------------------|-----------|
| Rhabdoid Tumor | G401      | MAK683                    | Significantly inhibited tumor growth    | [1]       |
| Rhabdoid Tumor | G401      | EPZ-6438 (EZH2 inhibitor) | Complete and sustained tumor regression | [2]       |

# Clinical Data: NCT02900651 Phase I/II Study

A first-in-human, open-label, multicenter Phase I/II study (NCT02900651) was conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of MAK683 in adult patients with



advanced malignancies.[3][4][5]

## **Patient Demographics and Solid Tumor Types**

A total of 139 patients were enrolled, with a significant portion having various solid tumors.[3]

| Solid Tumor Type                     | Number of Patients | Percentage of Total |
|--------------------------------------|--------------------|---------------------|
| Gastric Cancer                       | 37                 | 26.6%               |
| Castration-Resistant Prostate Cancer | 22                 | 15.8%               |
| Epithelioid Sarcoma                  | 17                 | 12.2%               |
| Nasopharyngeal Carcinoma             | 17                 | 12.2%               |
| Ovarian Clear Cell Carcinoma         | 9                  | 6.5%                |
| SWI/SNF-mutated Sarcoma              | 6                  | 4.3%                |

# **Safety and Tolerability**

MAK683 was generally well-tolerated. The most common treatment-related adverse events (AEs) were hematological.[3]

| Adverse Event       | Any Grade (n=98, 70.5%) | Grade 3/4 (n=43) |
|---------------------|-------------------------|------------------|
| Neutropenia         | -                       | Yes              |
| Thrombocytopenia    | -                       | Yes (4.9% DLT)   |
| Anemia              | -                       | Yes              |
| Febrile Neutropenia | -                       | Yes (3.3% DLT)   |

**DLT: Dose-Limiting Toxicity** 

## **Pharmacokinetics**



MAK683 demonstrated rapid absorption with peak plasma concentrations achieved between 0.975 and 4.08 hours.[3][6][7]

# **Efficacy in Solid Tumors**

Clinical activity was observed, although the overall response rate in the heavily pre-treated population was modest. The median progression-free survival for the entire cohort was 1.9 months.[3] The overall response rate (ORR) was 5.8%.[3] A breakdown of efficacy by specific solid tumor type is not yet fully available in public sources. H3K27me3 H-score reductions from baseline of over 40 were noted in 7 out of 10 patients with diffuse large B-cell lymphoma or epithelioid sarcoma who had paired biopsies.[6][7]

# Experimental Protocols EED-H3K27me3 Interaction Assay (AlphaScreen)

This protocol describes a homogenous, proximity-based assay to measure the inhibitory effect of MAK683 on the interaction between EED and a biotinylated H3K27me3 peptide.[8][9][10][11]





Click to download full resolution via product page

Caption: AlphaScreen experimental workflow.

#### Materials:

- 384-well ProxiPlate
- His-tagged recombinant EED protein
- Biotinylated H3K27me3 peptide



- MAK683
- AlphaScreen Nickel Chelate Acceptor beads
- AlphaScreen Streptavidin Donor beads
- Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
- AlphaScreen-capable plate reader

#### Procedure:

- Prepare serial dilutions of MAK683 in DMSO and then dilute in Assay Buffer.
- Add His-tagged EED and biotinylated H3K27me3 peptide to the wells of the 384-well plate.
- Add the diluted MAK683 or vehicle control to the wells.
- Incubate the plate at room temperature for 30-60 minutes.
- In subdued light, add a mixture of AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads to each well.
- Incubate the plate in the dark at room temperature for 30-60 minutes.
- Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
- Calculate IC50 values from the dose-response curve.

## **Cell Proliferation Assay**

This protocol outlines a method to assess the anti-proliferative effect of MAK683 on a solid tumor cell line using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1).[12][13][14] [15][16]

#### Materials:

Solid tumor cell line (e.g., G401)



- 96-well cell culture plates
- Complete cell culture medium
- MAK683
- MTT or WST-1 reagent
- Solubilization solution (for MTT assay)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of MAK683 in complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of MAK683 or vehicle control.
- Incubate the plate for the desired duration (e.g., 3-7 days).
- Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
- If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
- Read the absorbance on a microplate reader at the appropriate wavelength.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## **Subcutaneous Xenograft Tumor Model**

This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of MAK683.[17][18][19][20][21]





Click to download full resolution via product page

**Caption:** Subcutaneous xenograft model workflow.

#### Materials:

- Immunodeficient mice (e.g., nude or SCID)
- Solid tumor cell line (e.g., G401)
- Matrigel (optional)



- MAK683 formulation for oral administration
- Vehicle control
- · Calipers for tumor measurement

#### Procedure:

- Harvest solid tumor cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
- Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
- Monitor the mice for tumor formation.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer MAK683 or vehicle control to the respective groups according to the planned dosing schedule.
- Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for downstream analyses such as immunohistochemistry for pharmacodynamic markers (e.g., H3K27me3).
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

## Conclusion

MAK683 is a promising therapeutic agent with a novel mechanism of action that targets the EED component of the PRC2 complex. Preclinical data have demonstrated its ability to inhibit PRC2 activity and suppress tumor growth. The first-in-human clinical trial has provided valuable insights into its safety, pharmacokinetics, and preliminary efficacy in a range of



advanced solid tumors. Further clinical investigation is warranted to identify the patient populations most likely to benefit from MAK683 therapy and to explore its potential in combination with other anti-cancer agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of MAK683 in solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colorado.edu [colorado.edu]
- 11. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Proliferation Protocols | Thermo Fisher Scientific SG [thermofisher.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]



- 15. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 18. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 19. Subcutaneous Xenograft Models for Studying PDT in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 20. yeasenbio.com [yeasenbio.com]
- 21. youtube.com [youtube.com]
- To cite this document: BenchChem. [The Therapeutic Potential of MAK683 in Solid Tumors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820280#therapeutic-potential-of-mak683-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com